

Application Notes and Protocols: Live-Cell Imaging of Microtubule Dynamics with Erianin

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Compound of Interest

Compound Name: *Erianin*

Cat. No.: *B049306*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

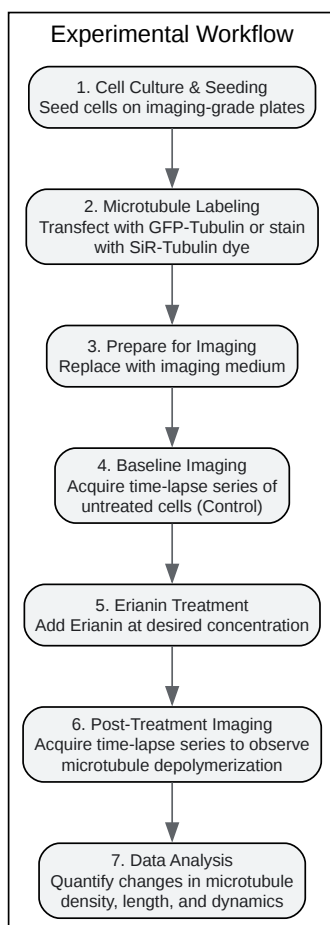
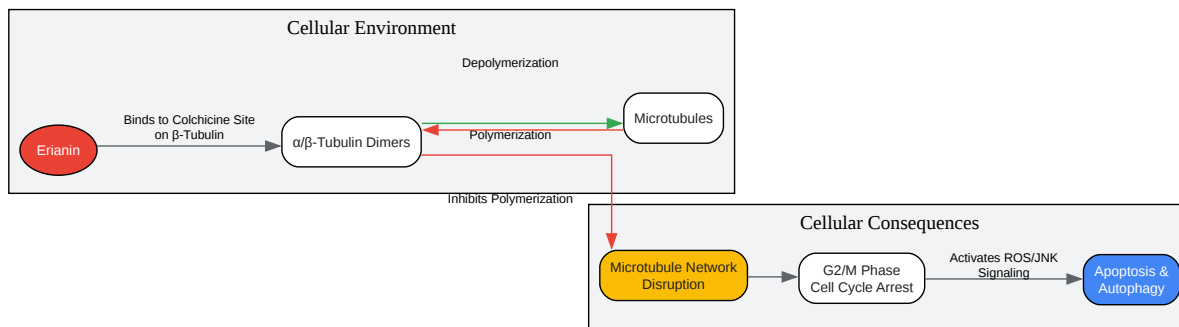
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.^[1] The intrinsic property of dynamic instability—the stochastic switching between phases of polymerization and depolymerization—is critical for their function.^{[1][2]} This dynamic nature makes microtubules a prime target for anticancer drugs.^{[1][3]}

Erianin, a natural bibenzyl compound derived from the orchid *Dendrobium chrysotoxum*, has demonstrated significant anticancer properties against a wide range of cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics. **Erianin** binds to the colchicine-binding site on β -tubulin, inhibiting tubulin polymerization and leading to the disassembly of the microtubule network. This interference with microtubule function triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase, the activation of apoptotic pathways, and ultimately, cancer cell death.

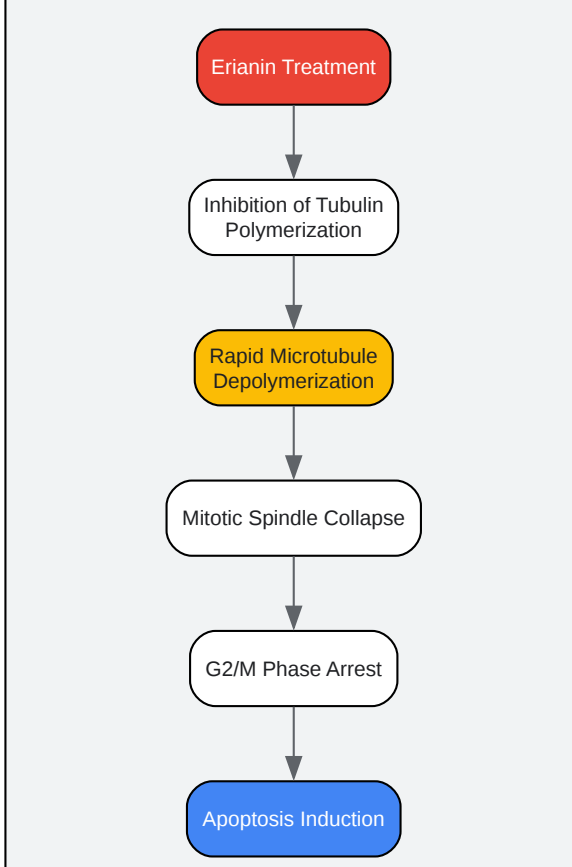
These application notes provide a comprehensive guide for visualizing and quantifying the effects of **Erianin** on microtubule dynamics in real-time using live-cell imaging techniques. The included protocols are designed to be adaptable for various cancer cell lines and microscopy setups.

Mechanism of Action

Erianin exerts its cytotoxic effects by directly targeting the microtubule cytoskeleton. The compound binds reversibly to the colchicine site on β -tubulin subunits. This binding event prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium toward depolymerization. The resulting disruption of the microtubule network leads to mitotic spindle collapse, inducing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest activates downstream signaling pathways, such as the ROS/JNK pathway, culminating in programmed cell death (apoptosis) and autophagy.



Cascade of Erianin-Induced Cellular Events



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References

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- 2. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
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